2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide is a useful research compound. Its molecular formula is C18H20ClNO4 and its molecular weight is 349.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.1080858 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Interactions and Sorption Studies
A review focused on the sorption of phenoxy herbicides, including compounds like 2,4-D, to soil, organic matter, and minerals, indicating the importance of understanding how these chemicals interact with different environmental components. This research highlighted that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, which could be relevant for environmental management and remediation efforts related to similar compounds (Werner, Garratt, & Pigott, 2012).
Bioactivities and Toxicological Aspects
Several studies have explored the bioactivities and potential toxicological effects of compounds related to phenoxy herbicides and chlorophenols. For example, research on chlorogenic acid, a phenolic compound, discussed its health-promoting properties, including antioxidant, anti-inflammatory, and antimicrobial activities. These properties highlight the dual role of such compounds as both potential environmental contaminants and beneficial nutraceuticals (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Mechanisms of Action and Degradation Pathways
Research into the mechanisms of action and degradation pathways of similar compounds, such as bisphenol A and its analogs, can provide insights into how 2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide might behave in biological systems and the environment. These studies often focus on the endocrine-disrupting potential, toxicity towards aquatic organisms, and degradation under various environmental conditions, offering clues on how to mitigate potential adverse effects and utilize these compounds safely (Bonefeld‐Jørgensen, Long, Hofmeister, & Vinggaard, 2007).
Environmental Fate and Impact
Understanding the environmental fate and impact of related chemical compounds, such as alkylphenol ethoxylates and their degradation products, can inform the potential ecological footprint of this compound. Studies in this area examine how these substances are distributed in the environment, their persistence, and their bioaccumulation potential, providing critical information for assessing environmental risks and formulating strategies for pollution control (Ying, Williams, & Kookana, 2002).
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11-9-14(5-7-15(11)19)24-12(2)18(21)20-16-8-6-13(22-3)10-17(16)23-4/h5-10,12H,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQMNGXJVJMRTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=C(C=C(C=C2)OC)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.